3-Amino-4-bromopicolinaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
3-amino-4-bromopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-4-1-2-9-5(3-10)6(4)8/h1-3H,8H2 |
InChI Key |
MAKXQOGMZYMVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 4 Bromopicolinaldehyde
Stereochemical Control and Regioselectivity in Analogous Syntheses
The principles of stereochemical control and regioselectivity are paramount in the synthesis of highly substituted pyridine (B92270) derivatives analogous to 3-amino-4-bromopicolinaldehyde. While specific studies on the target molecule are not extensively documented, a wealth of information from analogous systems provides a strong foundation for predicting and controlling synthetic outcomes. Key strategies involve managing the electronic and steric effects of substituents on the pyridine ring to direct the course of reactions.
Regioselectivity in the functionalization of pyridine rings is a well-explored area. For instance, in the synthesis of 3,4-disubstituted pyridines, the formation of pyridyne intermediates has proven to be a powerful strategy. The regioselectivity of nucleophilic addition to these intermediates is governed by the electronic nature and position of existing substituents. Electron-withdrawing groups can perturb the pyridyne system, thereby directing incoming nucleophiles to a specific position. For example, a C2 amido group has been shown to direct nucleophilic attack to the C4 position of a 3,4-pyridyne intermediate. Similarly, the reaction of 3-substituted 2,6-dichloropyridines with nucleophiles demonstrates that the regioselectivity can be influenced by the steric bulk of the 3-substituent, with larger groups favoring substitution at the 6-position. nih.gov
Another effective approach for achieving regioselectivity is through the use of organometallic reagents. The regioselective alkylation of pyridines can be controlled by the aggregation state of alkyllithium reagents, which is influenced by the solvent system. nih.gov This method allows for the selective functionalization at either the C2 or C4 positions. Furthermore, the generation of 3,4-pyridyne intermediates from precursors like 3-chloro-2-ethoxypyridine (B70323) allows for regioselective 3,4-difunctionalization. In these cases, the addition of a Grignard reagent occurs regioselectively at the 4-position, influenced by the coordinating effect of the C2-ethoxy group, followed by quenching of the resulting 3-pyridylmagnesium species with an electrophile. sioc-journal.cnmdpi.com
The table below summarizes various regioselective synthetic methods applicable to pyridine derivatives.
| Method | Substrate/Intermediate | Key Reagents/Conditions | Regioselective Outcome | Reference |
|---|---|---|---|---|
| Pyridyne Chemistry | 3,4-Pyridyne with C2 amido group | Nucleophile | C4-functionalization | |
| Nucleophilic Aromatic Substitution | 3-Substituted 2,6-dichloropyridine | 1-Methylpiperazine, various solvents | Substitution at C2 or C6 depending on steric bulk of C3-substituent and solvent | nih.gov |
| Organometallic Alkylation | Pyridine | Alkyllithium clusters, solvent control (THF/toluene) | C2 or C4 alkylation | nih.gov |
| Pyridyne Difunctionalization | 3-Chloro-2-ethoxypyridine | n-BuLi, Grignard reagents, electrophiles | Regioselective addition of Grignard at C4 and electrophile at C3 | sioc-journal.cnmdpi.com |
Stereochemical control in the synthesis of chiral molecules analogous to derivatives of this compound often involves asymmetric catalysis or the use of chiral auxiliaries. The aldehyde group at the C2 position of the picolinaldehyde core represents a prochiral center, and its reactions can be influenced by the existing substituents on the pyridine ring.
The asymmetric reduction of 2-acylpyridines is a common strategy to produce chiral 2-pyridylmethanols. researchgate.net This can be achieved through methods like metal-catalyzed hydrogenation, transfer hydrogenation, and hydrosilylation using chiral ligands. researchgate.net For instance, the asymmetric hydrogenation of 3-substituted pyridine derivatives has been successfully carried out using a Rh-TangPhos complex as the catalyst to produce chiral nipecotic acid derivatives with high enantioselectivity. researchgate.net
Diastereoselective reactions are also crucial for controlling stereochemistry. The addition of nucleophiles to chiral pyridinium (B92312) salts can proceed with high diastereoselectivity, which can be influenced by the nature of the nucleophile and the substituents on the pyridine ring. nih.gov In the context of picolinaldehyde derivatives, diastereoselective synthesis of indolizinium salts has been achieved from a chiral trans-epoxyamide derived from picolinaldehyde, where the stereochemistry of the newly formed centers was controlled with high precision.
The development of one-pot sequential enzymatic reactions also offers a powerful tool for stereochemical control. For example, the synthesis of chiral N-substituted 1,2-amino alcohols can be achieved from simple aldehydes through a sequence of enzymatic hydroxymethylation and asymmetric reductive amination, yielding products with excellent enantiomeric excess. nih.gov
The following table presents examples of stereoselective syntheses of chiral pyridine derivatives.
| Method | Substrate | Key Reagents/Catalyst | Chiral Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | 3-Substituted Pyridine Derivatives | Rh-TangPhos complex | Chiral Nipecotic Acid Derivatives | High enantioselectivity | researchgate.net |
| Diastereoselective Cyclization | Chiral trans-epoxyamide from picolinaldehyde | HBr | Substituted Indolizinium Salts | High diastereoselectivity | |
| Enzymatic Asymmetric Reductive Amination | α-Hydroxymethyl ketones | Imine Reductases (IREDs) | Chiral N-Substituted 1,2-Amino Alcohols | Excellent enantiomeric excess (91-99%) | nih.gov |
| Asymmetric Henry Reaction | Substituted Aromatic Aldehydes | Chiral Bis(β-amino alcohol)-Cu(OAc)₂·H₂O complex | Chiral Nitroaldol Products | Up to 94.6% ee | mdpi.com |
Chemical Reactivity and Derivatization Pathways of 3 Amino 4 Bromopicolinaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group at the C-2 position of the pyridine (B92270) ring is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Reactions Leading to Advanced Intermediates
While specific literature on the Strecker reaction with 3-amino-4-bromopicolinaldehyde is not available, the general principles of this reaction can be applied. The Strecker synthesis is a classic method for the synthesis of α-aminonitriles from aldehydes or ketones. In the context of this compound, this would involve the reaction with an amine and a cyanide source, typically sodium cyanide, to yield an α-aminonitrile intermediate. This intermediate could then be hydrolyzed to produce a valuable α-amino acid derivative. The presence of the amino group on the pyridine ring might influence the reaction conditions required.
Condensation Reactions and Imine Formation for Subsequent Transformations
The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is fundamental for introducing further molecular diversity. For instance, condensation with thiosemicarbazide (B42300) is a common pathway to synthesize thiosemicarbazones. Research on related compounds, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, has shown that these derivatives can exhibit significant biological activity. nih.gov The resulting imine can also serve as an intermediate for further reactions, such as cyclizations or reductions.
A notable application of imine formation is in rhodium(III)-catalyzed C-H activation and annulation reactions. Imines formed in situ from 2-aminopyridines and aldehydes can couple with diazo esters to generate pyrido[1,2-a]pyrimidin-4-ones. nih.gov This highlights a potential pathway for constructing fused heterocyclic systems from this compound.
Selective Oxidation and Reduction Methodologies
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of derivatives.
Oxidation: Standard oxidizing agents can be employed to convert the aldehyde to a carboxylic acid. However, care must be taken to avoid unwanted side reactions, such as oxidation of the amino group. Milder oxidizing agents, such as silver oxide or manganese dioxide, might be preferred.
Reduction: The aldehyde can be selectively reduced to the corresponding alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a common and mild reagent for this transformation. The resulting 3-amino-4-bromo-2-(hydroxymethyl)pyridine is a valuable intermediate for further derivatization, such as etherification or esterification of the alcohol.
Transformations at the Amino Functional Group
The primary amino group at the C-3 position is a key site for introducing a wide range of substituents and for building more complex molecular architectures.
Acylation, Sulfonylation, and Amidation Reactions
The nucleophilic amino group can be readily acylated, sulfonylated, or amidated using the corresponding acyl chlorides, sulfonyl chlorides, or anhydrides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. For instance, acetylation of the amino group in related aminopyridine derivatives has been reported as a straightforward transformation. nih.gov These reactions can be used to introduce a variety of functional groups and to modify the electronic properties of the pyridine ring.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(4-bromo-2-formylpyridin-3-yl)acetamide |
| Sulfonylation | Benzenesulfonyl chloride | N-(4-bromo-2-formylpyridin-3-yl)benzenesulfonamide |
| Amidation | Benzoyl chloride | N-(4-bromo-2-formylpyridin-3-yl)benzamide |
Alkylation and Reductive Amination Pathways
Direct alkylation of the amino group can be challenging due to the potential for over-alkylation. However, reductive amination provides a more controlled method for introducing alkyl groups. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in the same pot to the corresponding secondary or tertiary amine. wikipedia.org
Studies on the reductive amination of 3-amino-4-halopyridines have shown that these reactions can be challenging due to the basicity of the pyridine nitrogen, which can interfere with the reaction. nih.gov However, protocols using specific acid catalysts and reducing agents have been developed to overcome these limitations. nih.govnih.gov For example, a one-pot protocol involving the deprotection of a Boc-protected amine followed by reductive amination has been successfully applied to 3-amino-4-halopyridines. nih.gov This method allows for the synthesis of a variety of N-substituted derivatives in good yields. nih.gov
Diazotization and Subsequent Synthetic Manipulations
The primary amino group at the C-3 position of the pyridine ring is readily susceptible to diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This process converts the amino group into a diazonium salt, a highly versatile intermediate. google.comrsc.org The formation of pyridine-diazonium salts is a well-established transformation, though they are often unstable and used directly in subsequent reactions. google.comrsc.org
The resulting 4-bromo-2-formylpyridine-3-diazonium salt is a reactive species that can undergo a variety of synthetic manipulations. For instance, in "interrupted" diazotization procedures, stable diazonium species can sometimes be isolated by quenching the reaction at low temperatures. researchgate.net More commonly, the diazonium group is immediately displaced by a range of nucleophiles in Sandmeyer-type reactions or related transformations. This allows for the introduction of various substituents at the C-3 position, including halides (Cl, I), cyano, and hydroxyl groups. The anhydrous diazotization in the presence of an alcohol can lead to the corresponding ether derivative. google.com
Reactivity of the Bromine Substituent
The bromine atom at the C-4 position is a key handle for introducing molecular complexity, primarily through carbon-carbon bond-forming reactions and nucleophilic substitutions.
The C-Br bond in this compound is well-suited for participation in transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for constructing biaryl and other carbon-carbon bonds. nih.govlibretexts.org
The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base, is a prominent example. nih.govlibretexts.orgrsc.org Reacting this compound with various aryl- or heteroarylboronic acids would yield 3-Amino-4-(aryl/heteroaryl)picolinaldehydes. The reaction's success often relies on the choice of ligand, catalyst precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), and base. libretexts.orgorganic-chemistry.org The presence of the unprotected amino group is generally tolerated in modern Suzuki-Miyaura protocols, which have been successfully applied to ortho-bromoanilines. nih.govrsc.org
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Phenylboronic acid | Pd catalyst (e.g., CataXCium A Pd G3), Base | 3-Amino-4-phenylpicolinaldehyde |
| This compound | Alkylboronic ester | Pd catalyst (e.g., t-Bu₃P–Pd-G3), Base | 3-Amino-4-alkylpicolinaldehyde nih.gov |
| This compound | Naphthylboronic acid | Pd catalyst, Base | 3-Amino-4-(naphthalen-1-yl)picolinaldehyde |
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, also catalyzed by a palladium or nickel complex. organic-chemistry.orgnih.gov This method is known for its high functional group tolerance and reactivity. organic-chemistry.org Coupling this compound with alkyl-, alkenyl-, or arylzinc halides would provide access to a wide array of 4-substituted picolinaldehydes. organic-chemistry.orgnih.gov The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron or organozinc reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Aromatic rings, particularly electron-deficient ones like pyridine, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile attacks the carbon bearing a leaving group (in this case, bromide), forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups. wikipedia.org The subsequent departure of the bromide ion yields the substituted product.
For this compound, the pyridine nitrogen and the aldehyde group act as electron-withdrawing groups, activating the ring towards nucleophilic attack. The reactivity order for halides in SNAr reactions is often F > Cl ≈ Br > I, which suggests that the bromine is a viable leaving group. nih.gov Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromine atom to introduce new functional groups at the C-4 position. nih.gov This pathway offers a direct, metal-free method for derivatization.
Multi-Component and Domino Reaction Sequences
The multiple functional groups on this compound make it an ideal substrate for multi-component and domino (or cascade) reactions, which allow for the rapid construction of complex molecules in a single operation.
The aldehyde and amino functionalities can serve as synthetic handles to prepare precursors for cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". bachem.comgbiosciences.com
To participate in click chemistry, the amino group of this compound can be converted into an azide (B81097) (e.g., via diazotization followed by substitution with sodium azide). The resulting 3-azido-4-bromopicolinaldehyde is a perfect partner for reaction with terminal alkynes. nih.goviris-biotech.de This reaction would regioselectively yield a 1,2,3-triazole-linked picolinaldehyde derivative, a stable heterocyclic linkage widely used in medicinal chemistry and materials science. bachem.comnih.gov
Alternatively, the aldehyde group can react with α-amino acids to generate an azomethine ylide in situ. nih.govresearchgate.net This 1,3-dipole can then be trapped by a dipolarophile (such as an alkene or alkyne) in a [3+2] cycloaddition reaction to form complex pyrrolidine (B122466) or pyrroline (B1223166) rings. nih.govresearchgate.netmdpi.com
Cascade or annulation reactions initiated at one of the functional groups of this compound can lead to the formation of fused heterocyclic systems. For example, a reaction sequence could begin with a nucleophilic substitution on the bromine atom, followed by an intramolecular cyclization involving either the amino or aldehyde group.
One hypothetical cascade could involve the reaction of the aldehyde with an active methylene (B1212753) compound (e.g., malononitrile) in a Knoevenagel condensation. The resulting vinyl species could then undergo an intramolecular cyclization where the amino group attacks the nitrile, leading to a fused dihydropyridine (B1217469) or related heterocyclic system. Such cascade reactions involving amino-substituted heterocycles are known to produce complex structures efficiently. nih.govnih.gov Annulation reactions, where a new ring is fused onto the existing pyridine core, can be designed by choosing reagents that react sequentially with two of the functional groups on the starting material.
Applications of 3 Amino 4 Bromopicolinaldehyde As a Chemical Building Block and Scaffold
Construction of Novel Heterocyclic Systems
The inherent reactivity of the ortho-amino-aldehyde functionality is a powerful tool for the synthesis of nitrogen-containing heterocycles. This arrangement is pre-disposed to undergo condensation and cyclization reactions with various reagents to afford fused bicyclic and polycyclic structures.
Synthesis of Pyridine-Fused and Polycyclic Heterocycles
The condensation of an ortho-amino-aldehyde with a suitable partner is a classic strategy for building fused heterocyclic rings. For instance, reacting 3-Amino-4-bromopicolinaldehyde with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in a Friedländer-type annulation could theoretically produce substituted naphthyridines. While specific examples with this exact substrate are not documented, this approach is a well-established method for creating pyridine-fused systems. nih.govnih.gov
Similarly, cascade reactions starting from aminopyrazoles and alkynyl aldehydes have been shown to produce pyrazolo[3,4-b]pyridine frameworks. nih.gov This suggests that this compound could serve as a key precursor for related polycyclic systems through multi-component reactions, where the aldehyde and amino groups participate sequentially to build the new ring. The bromine atom would remain as a functional handle for further elaboration. The formation of polycyclic compounds from amino alcohols and dialdehydes further underscores the potential for complex structures to be built from precursors with multiple reactive sites. researchgate.net
Formation of Diverse Nitrogen-Containing Heterocycles (e.g., Imidazoles, Thiazoles, Triazoles)
The synthesis of fused imidazoles, such as imidazo[1,2-a]pyridines, often proceeds from 2-aminopyridines. A plausible, though not explicitly documented, pathway could involve the reaction of this compound with an α-haloketone, where the initial reaction would likely involve the amino group, followed by cyclization. More modern methods, like the (3+2) cycloaddition of 2-aminopyridines with propargyl alcohols, offer another potential route to substituted imidazopyridines. nih.gov
The formation of fused thiazoles could be envisioned through a Hantzsch-type synthesis, where the amino group of this compound would react with a α-halocarbonyl compound that also bears a thioamide or related sulfur-containing group.
Fused triazoles, specifically triazolo[4,3-a]pyridines, are typically synthesized from 2-hydrazinopyridines. organic-chemistry.org To utilize this compound for this purpose, it would first need to be converted to the corresponding hydrazine (B178648) derivative. Once formed, this intermediate could undergo cyclization with various one-carbon synthons to yield the desired triazole ring system. The synthesis of 3-amino-1,2,4-triazoles is a subject of considerable interest due to their wide range of biological activities. nih.gov
Scaffold Design in Medicinal Chemistry Research
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound offers several advantages for its use in drug discovery programs, including the potential for generating novel, patentable chemical entities.
Generation of Conformationally Restricted Scaffolds and Their Chemical Utility
The creation of fused heterocyclic systems from this compound, as discussed in section 4.1, inherently leads to more rigid and conformationally restricted scaffolds. By locking rotatable bonds into a ring system, chemists can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. Furthermore, a more defined three-dimensional shape can improve selectivity for the target protein over other related proteins. The 4-aminopyrazolopyrimidine scaffold, for example, is a well-known kinase inhibitor core that owes its utility to its rigid structure. nih.gov The bromo-substituent on the this compound scaffold offers a site for introducing vectors that can probe specific pockets of a protein's active site.
Application in Scaffold Hopping Strategies for Novel Chemotypes
Scaffold hopping is a crucial strategy in medicinal chemistry for identifying new lead compounds with improved properties by replacing a central molecular core while retaining key binding interactions. researchgate.netnih.gov A molecule like this compound could serve as a versatile starting point for generating a library of new scaffolds. For instance, the pyridine core could be a bioisosteric replacement for a phenyl ring or another heterocyclic system in a known inhibitor. The subsequent chemical manipulations of the amino, aldehyde, and bromo groups would allow for the exploration of new chemical space and the generation of novel chemotypes. namiki-s.co.jpnih.govresearchgate.net This approach has been successfully used to develop inhibitors for various targets, including HIV-1 reverse transcriptase. nih.gov
Rational Design of Ligands for Biological Targets (e.g., Enzyme Inhibitors)
The functional groups of this compound are well-suited for the rational design of enzyme inhibitors. The amino group can act as a hydrogen bond donor, the pyridine nitrogen as a hydrogen bond acceptor, and the aldehyde can form covalent or hemiacetal linkages with nucleophilic residues (like serine or cysteine) in an enzyme's active site. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
This combination of features makes it a promising scaffold for targeting enzymes where such interactions are critical for inhibition. For example, many kinase inhibitors utilize a substituted aminopyridine or a related heterocycle to interact with the hinge region of the ATP-binding site. nih.gov The aldehyde could be used to target a nearby cysteine residue for covalent inhibition, a strategy used to achieve high potency and prolonged duration of action. The rational design of inhibitors for targets like aminopeptidases has been demonstrated starting from functionalized core structures. nih.gov
Role in Supramolecular Chemistry and Coordination Compound Design
There are no documented instances of This compound being utilized as a ligand for the synthesis of metal-organic complexes or frameworks (MOFs). While the synthesis of MOFs from amino- and aldehyde-functionalized ligands is a common practice, specific research employing this compound is not found in the current body of scientific literature.
Similarly, the use of This compound as a component in the self-assembly of molecular cages or other supramolecular architectures has not been reported. The principles of self-assembly often rely on the very functional groups present in this molecule, but no specific examples of its incorporation into such structures are available.
Contributions to Advanced Materials Science Research (e.g., Perovskite Heterostructures, Polyimides)
There is no evidence to suggest that This compound has been used in the research and development of advanced materials such as perovskite heterostructures or polyimides. The synthesis of polyimides typically involves the reaction of diamines with dianhydrides, and while the amino group of the subject compound could potentially react, its monofunctional nature with respect to amine groups makes it unsuitable as a monomer for polymerization in this context. Its role in perovskite heterostructures is also not documented.
Advanced Characterization and Computational Studies
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. A combination of techniques provides a comprehensive picture of the connectivity, functional groups, and electronic nature of 3-Amino-4-bromopicolinaldehyde.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS is crucial for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C₆H₅BrN₂O), the expected monoisotopic mass would be calculated. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks (M and M+2) of nearly equal intensity in the mass spectrum. This technique would unequivocally confirm the elemental composition of the molecule.
Vibrational Spectroscopy (IR, Raman) for Diagnostic Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. biosynth.comnih.gov
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations include:
N-H stretching: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
C=O stretching: The aldehyde carbonyl group would show a strong absorption band around 1680-1700 cm⁻¹. In related bromo-aldehydes, this peak can be observed near 1696 cm⁻¹. chemicalbook.com
C=C and C=N stretching: The pyridine (B92270) ring vibrations would appear in the 1400-1600 cm⁻¹ region.
C-Br stretching: The carbon-bromine bond vibration would be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. nih.gov The C=O stretch is also Raman active. A strong Raman signal for the aldehydic torsional mode at low frequency could also be observed. chemicalbook.com
Table 2: Expected Diagnostic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Amino (N-H) | Stretching | 3300 - 3500 | researchgate.net |
| Aldehyde (C=O) | Stretching | 1680 - 1700 | chemicalbook.com |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | chemicalbook.com |
| Carbon-Bromine (C-Br) | Stretching | < 700 | General Range |
Electronic Spectroscopy (UV-Vis) for Probing Electronic Structure and Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. The pyridine ring, amino group, and aldehyde group all contribute to the electronic structure. The conjugation between the pyridine ring and the aldehyde group, as well as the electronic effects of the amino and bromo substituents, will influence the position and intensity of the absorption maxima (λ_max).
Solid-State Characterization Techniques for Material Properties
The arrangement of molecules in the solid state dictates many of a material's bulk properties. X-ray diffraction techniques are the definitive methods for determining this three-dimensional structure.
X-ray Powder Diffraction (XRPD) and Single Crystal X-ray Diffraction for Crystalline Structure Analysis
X-ray Powder Diffraction (XRPD): XRPD is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. bldpharm.com An XRPD pattern provides a "fingerprint" of the crystalline solid. For this compound, this technique would be used to assess the crystallinity and purity of a bulk sample. Each crystalline form (polymorph) of the compound would give a unique diffraction pattern.
Single Crystal X-ray Diffraction: This is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and molecules within a crystal lattice. If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. nih.gov Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the aldehyde oxygen, which govern the crystal packing. For example, in the crystal structure of 3-amino-1-propylpyridinium bromide, N-H···Br hydrogen bonds are observed. researchgate.net Such analysis is crucial for understanding the solid-state properties of the material.
Thermal Analysis (DSC, TGA) for Phase Behavior and Stability
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental in characterizing the thermal properties of a compound. DSC measures the heat flow to or from a sample as a function of temperature or time, providing information on events such as melting, crystallization, and other phase transitions. TGA measures the mass of a sample over time as the temperature changes, offering insights into thermal stability and decomposition profiles.
A comprehensive search of scientific literature did not yield specific Differential Scanning Calorimetry or Thermogravimetric Analysis data for this compound. Such studies would be valuable in determining its melting point, heat of fusion, and decomposition temperature, which are critical parameters for its handling, storage, and formulation.
Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique used to study the structure and dynamics of solid materials at a molecular level. It is particularly useful for distinguishing between different polymorphic forms (crystalline vs. amorphous) and for providing detailed information about the local chemical environment of atoms within the solid state.
Specific solid-state NMR spectroscopic data for this compound is not available in the reviewed scientific literature. An ssNMR analysis would provide crucial information on the compound's solid-state structure, including the number of unique molecules in the asymmetric unit of its crystal lattice and details about intermolecular interactions.
Computational Chemistry Approaches
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, complementing experimental data and guiding further research.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as electronic distribution, reactivity, and spectroscopic characteristics.
A detailed Density Functional Theory analysis specifically for this compound has not been reported in the available scientific literature. Such a study would be instrumental in understanding its molecular orbitals (HOMO-LUMO gap), electrostatic potential, and predicting its spectroscopic signatures (e.g., IR, Raman, and NMR spectra).
Molecular Docking for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to model the interaction between a small molecule ligand and a protein target.
While molecular docking studies have been performed on various pyridine derivatives to explore their potential as enzyme inhibitors or receptor ligands, specific molecular docking studies for this compound are not documented in the current body of scientific literature. Docking this compound into the active sites of relevant biological targets could reveal its potential mechanism of action and guide the design of more potent analogues.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Exploration
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows the exploration of the conformational landscape of a molecule and provides insights into its dynamic behavior over time.
There are no published molecular dynamics simulation studies specifically focused on this compound. Performing MD simulations would elucidate the conformational flexibility of the molecule, the stability of its different conformers, and its interactions with solvent molecules, which are all critical for understanding its behavior in a biological environment.
Emerging Research Directions and Future Perspectives
Expansion of Synthetic Methodologies Towards Highly Complex and Diverse Derivatives
The strategic placement of amino, bromo, and aldehyde functionalities on the pyridine (B92270) ring of 3-Amino-4-bromopicolinaldehyde offers a versatile platform for the synthesis of highly complex and diverse molecular architectures. Current research efforts are focused on leveraging these functional groups to construct intricate scaffolds that would be otherwise difficult to access.
Future synthetic strategies are envisioned to move beyond simple modifications of the existing functional groups. The development of multi-component reactions, where this compound acts as a central linchpin, is a key area of interest. Such reactions would allow for the rapid assembly of complex molecules from simple starting materials in a single step, enhancing synthetic efficiency. frontiersin.org Furthermore, the application of modern synthetic techniques such as flow chemistry and automated synthesis is expected to accelerate the exploration of the chemical space around this scaffold, leading to the generation of large libraries of derivatives for screening in various applications.
The inherent reactivity of the aldehyde group allows for classic transformations like Schiff base formation, which can serve as a gateway to a wide array of iminopyridine complexes and their subsequent derivatives. wikipedia.org The amino group, on the other hand, can be a handle for the introduction of peptide chains or other biologically relevant moieties, opening avenues for the creation of peptidomimetics and other bio-inspired molecules. nih.gov The bromo substituent provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of a vast range of aryl, heteroaryl, and alkyl groups at the 4-position.
Table 1: Potential Synthetic Transformations for this compound
| Functional Group | Reaction Type | Potential Products |
| Aldehyde | Schiff Base Condensation | Iminopyridine Ligands, Heterocycles |
| Wittig Reaction | Alkenyl Pyridines | |
| Aldol Condensation | β-Hydroxy Pyridines | |
| Amino | Acylation | Amide Derivatives |
| Alkylation | Substituted Aminopyridines | |
| Diazotization | Pyridinium (B92312) Salts | |
| Bromo | Suzuki Coupling | 4-Aryl/Heteroaryl Pyridines |
| Buchwald-Hartwig Amination | 4-Amino Pyridine Derivatives | |
| Sonogashira Coupling | 4-Alkynyl Pyridines |
Exploration of Novel Reactivity Patterns for Unprecedented Chemical Transformations
The unique electronic and steric properties of this compound are expected to give rise to novel reactivity patterns, leading to unprecedented chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde and bromo groups can modulate the reactivity of the pyridine ring in interesting ways.
One area of active investigation is the exploration of metal-catalyzed C-H activation reactions at the positions ortho and meta to the existing substituents. Such transformations would provide a direct and atom-economical way to further functionalize the pyridine core, leading to the synthesis of highly substituted and structurally unique derivatives. rsc.org Additionally, the potential for the aldehyde and amino groups to participate in intramolecular cyclization reactions, possibly triggered by the removal of the bromo group or by metal catalysis, could lead to the formation of novel fused heterocyclic systems.
Researchers are also interested in the photophysical and photochemical properties of derivatives of this compound. The extended π-system and the presence of heteroatoms suggest that these compounds could exhibit interesting fluorescence or phosphorescence properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Development of Advanced Catalytic Systems Incorporating this compound Derived Scaffolds
The ability of the picolinaldehyde moiety to form stable complexes with a variety of metal ions makes it an attractive scaffold for the development of advanced catalytic systems. nih.gov The Schiff base derivatives of this compound, formed by condensation with chiral amines, can act as chiral ligands for asymmetric catalysis.
Future research in this area will likely focus on the design and synthesis of well-defined metal complexes of these ligands and their application in a range of enantioselective transformations, such as asymmetric allylation, reduction, and oxidation reactions. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, allowing for the optimization of the catalyst's activity and selectivity for a specific reaction.
Furthermore, the immobilization of these catalytic systems on solid supports could lead to the development of heterogeneous catalysts that are easily recyclable, which is a key consideration for sustainable and green chemistry. The bromo-substituent could serve as a handle for covalent attachment to a polymer or silica (B1680970) support.
Table 2: Potential Catalytic Applications of this compound Derived Ligands
| Metal | Reaction Type | Potential Advantages |
| Palladium | Cross-Coupling Reactions | High activity and selectivity |
| Rhodium | Asymmetric Hydrogenation | Access to chiral products |
| Copper | Click Chemistry, ATRP | Versatile and robust catalysts |
| Zinc | Asymmetric α-Allylation | Enhanced acidity and reactivity |
Innovative Applications in Targeted Chemical Biology and Supramolecular Material Science
The unique structural features of this compound and its derivatives make them promising candidates for innovative applications in targeted chemical biology and supramolecular material science.
In the realm of chemical biology, the ability to introduce a variety of functional groups onto the pyridine scaffold allows for the design of molecules that can specifically interact with biological targets such as enzymes or receptors. For instance, derivatives of 3-aminopyridine-2-carboxaldehyde have been investigated as inhibitors of ribonucleotide reductase, an important target in cancer therapy. nih.gov The aldehyde functionality can also be used to covalently label proteins or other biomolecules.
In supramolecular chemistry, the pyridine nitrogen and the amino and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions, driving the self-assembly of molecules into well-defined supramolecular architectures. researchgate.netasianpubs.org The bromo-substituent can also engage in halogen bonding. mdpi.com By carefully designing the molecular structure, it should be possible to create novel materials with interesting properties, such as liquid crystals, gels, or porous solids. These materials could find applications in areas such as sensing, drug delivery, or gas storage.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for confirming the aldehyde functionality and bromine substitution pattern in 3-Amino-4-bromopicolinaldehyde?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to identify the aldehyde proton (δ ~9-10 ppm) and aromatic protons. -NMR can confirm the aldehyde carbon (δ ~190-200 ppm) and bromine-induced deshielding in the pyridine ring.
- Infrared (IR) Spectroscopy : The aldehyde C=O stretch (~1700 cm) and N–H stretches (3300–3500 cm) should be prioritized.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]) and isotopic pattern from bromine ().
- Reference : Similar characterization approaches for brominated pyridine derivatives are detailed in .
Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?
- Methodological Answer :
- Reaction Conditions : Use anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis. Control temperature (e.g., 0–5°C during bromination) to suppress side reactions like over-halogenation.
- Catalysts : Employ palladium-based catalysts (e.g., Pd(OAc)) for regioselective bromination, as seen in analogous pyridine aldehyde syntheses .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol can isolate the product.
- Reference : Optimization strategies for substituted aldehydes are outlined in .
Q. What safety protocols are critical when handling this compound given its potential hazards?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps.
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes (remove contact lenses if applicable) and seek medical attention .
- Storage : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .
- Reference : Safety classifications for structurally related brominated amines are described in .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Parameter Selection : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Transition State Analysis : Use intrinsic reaction coordinate (IRC) calculations to map energy barriers for nucleophilic attack at the aldehyde group.
- Validation : Compare computed NMR shifts with experimental data to refine models .
- Reference : Molecular dynamics simulations for pyridine derivatives are discussed in .
Q. What experimental and computational approaches resolve contradictions in reported regioselectivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Systematic Screening : Vary ligands (e.g., SPhos vs. XPhos) and bases (KCO vs. CsCO) to assess their impact on coupling efficiency.
- Kinetic Studies : Use in-situ IR or -NMR to monitor intermediate formation and rate-determining steps.
- Theoretical Modeling : Apply DFT to compare activation energies for competing pathways (e.g., C–Br vs. C–CHO reactivity).
- Reference : Frameworks for reconciling conflicting data align with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. How does the electronic interplay between the amino and bromine substituents influence the aldehyde's electrophilicity in condensation reactions?
- Methodological Answer :
- Spectroscopic Probes : Use Hammett constants () to quantify electron-withdrawing effects of bromine and electron-donating effects of the amino group.
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated aldehydes to elucidate mechanistic steps.
- X-ray Crystallography : Resolve bond lengths and angles to correlate structure with reactivity .
Q. What strategies mitigate competing decomposition pathways during long-term stability studies of this compound?
- Methodological Answer :
- Accelerated Aging : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to identify degradation products via LC-MS.
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to suppress oxidation.
- Packaging : Use amber vials with PTFE-lined caps to block light and moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
